molecular formula C16H10F2N2O3 B235914 Periandradulcin B CAS No. 135545-89-0

Periandradulcin B

Cat. No.: B235914
CAS No.: 135545-89-0
M. Wt: 911.1 g/mol
InChI Key: GGYFTLUVQMVCMN-UHFFFAOYSA-N
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Description

Periandradulcin B is a chemical compound with the molecular formula C47H74O17 . It is a type of saponin, which are compounds widely distributed in nature and characterized by their soap-like properties . This compound was isolated as a phosphodiesterase (PDE) inhibitor from the roots of Periandra dulcis MART, a plant in the Leguminosae family .


Molecular Structure Analysis

This compound has a complex molecular structure, as indicated by its molecular formula C47H74O17 . This suggests that it contains 47 carbon atoms, 74 hydrogen atoms, and 17 oxygen atoms. The exact arrangement of these atoms would determine the compound’s physical and chemical properties.

Scientific Research Applications

  • Phosphodiesterase Inhibition : Periandradulcin B, along with periandradulcins A and C, has been isolated from Periandra dulcis as an inhibitor of phosphodiesterase (PDE). The concentration of this compound required to inhibit 50% of PDE from bovine heart was determined to be 7.6 μM. This discovery suggests its potential application in developing PDE-targeted therapies (Ikeda et al., 1991).

  • Natural Sweetener : Research on Periandra dulcis has also led to the identification of periandrin I, a sweet triterpene-glycoside. Although this study focuses on periandrin I, it highlights the potential of Periandra dulcis extracts, including this compound, in the discovery of natural sweeteners (Hashimoto et al., 1983).

  • Compound Characterization : Additional studies have focused on characterizing various triterpene glycosides from Periandra dulcis, including periandrin II and IV. These investigations contribute to understanding the broader spectrum of compounds in Periandra dulcis and their potential applications (Hashimoto et al., 1980).

  • Chemical Composition Analysis : A study conducted to characterize compounds in hydroethanolic extract from P. dulcis roots found saponins, tannins, flavonols, and periandrin isomers. This comprehensive analysis provides insight into the chemical composition of P. dulcis, suggesting a basis for its potential therapeutic applications (Negri & Tabach, 2013).

Mechanism of Action

Periandradulcin B has been identified as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in cells. By inhibiting PDEs, this compound could potentially increase the levels of these cyclic nucleotides, affecting various cellular processes.

Future Directions

The future directions for research on Periandradulcin B could involve further exploration of its biological activity, particularly its role as a PDE inhibitor . This could potentially lead to the development of new therapeutic agents. Additionally, research could focus on the synthesis of this compound and related compounds, which could provide valuable insights into their structure-activity relationships .

Properties

IUPAC Name

6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYFTLUVQMVCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929045
Record name 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

911.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135545-89-0
Record name Periandradulcin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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